2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride
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Overview
Description
2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride is an organic compound with the molecular formula C7H18Cl2N2O and a molecular weight of 217.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a powdered form and is stored at low temperatures to maintain its stability .
Scientific Research Applications
2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride is utilized in multiple scientific fields:
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride involves the reaction of piperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include ethanol or methanol.
Catalysts: Acid catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques such as crystallization or recrystallization to obtain high-purity products.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Water, ethanol, and other polar solvents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
Uniqueness
2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and its versatility in scientific research applications. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in various fields .
Properties
IUPAC Name |
2-(piperidin-4-ylamino)ethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c10-6-5-9-7-1-3-8-4-2-7;;/h7-10H,1-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGALVRHHOQQPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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